BenchChemオンラインストアへようこそ!

(S,S)-2,8-Diazabicyclo[4,3,0]nonane

Process Chemistry Chiral Resolution Racemization

(S,S)-2,8-Diazabicyclo[4.3.0]nonane (CAS 151213-40-0), also designated as (1S,6S)-2,8-diazabicyclo[4.3.0]nonane or (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a chiral bicyclic diamine with molecular formula C7H14N2 and molecular weight 126.2 g/mol. It serves as the key chiral side-chain intermediate in the industrial synthesis of moxifloxacin hydrochloride, a fourth-generation 8-methoxyfluoroquinolone antibiotic.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 151213-40-0
Cat. No. B020426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-2,8-Diazabicyclo[4,3,0]nonane
CAS151213-40-0
Synonyms(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine_x000B_(4aS-cis)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2NC1
InChIInChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m0/s1
InChIKeyKSCPLKVBWDOSAI-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,S)-2,8-Diazabicyclo[4.3.0]nonane (CAS 151213-40-0): Chiral Bicyclic Diamine Intermediate for Moxifloxacin Hydrochloride


(S,S)-2,8-Diazabicyclo[4.3.0]nonane (CAS 151213-40-0), also designated as (1S,6S)-2,8-diazabicyclo[4.3.0]nonane or (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a chiral bicyclic diamine with molecular formula C7H14N2 and molecular weight 126.2 g/mol . It serves as the key chiral side-chain intermediate in the industrial synthesis of moxifloxacin hydrochloride, a fourth-generation 8-methoxyfluoroquinolone antibiotic [1]. The compound exists as a colorless to light yellow liquid at ambient temperature, with a boiling point range of 44–59 °C at 0.18 mbar and a flash point of 91 °C . The (S,S)-enantiomer is the stereochemically required form for constructing the biologically active quinolone and naphthyridine antibacterial derivatives [1].

Why Generic (R,R)- or Racemic 2,8-Diazabicyclo[4.3.0]nonane Cannot Substitute (S,S)-2,8-Diazabicyclo[4.3.0]nonane in Moxifloxacin Synthesis


The antibacterial activity of moxifloxacin is stereospecifically dependent on the (S,S)-configuration of the diazabicyclononane side chain. Substitution with the (R,R)-enantiomer or racemic mixture yields a diastereomeric product with substantially reduced or absent antimicrobial efficacy [1]. Consequently, regulatory pharmacopoeial standards for moxifloxacin hydrochloride mandate strict control of the (R,R)-isomer content in the (S,S)-intermediate, typically requiring chiral purity exceeding 99% [1]. Procuring racemic 2,8-diazabicyclo[4.3.0]nonane would necessitate costly and yield-reducing resolution steps, whereas generic substitution with unqualified material risks batch rejection due to out-of-specification impurity profiles. The quantitative evidence below establishes precisely where (S,S)-2,8-diazabicyclo[4.3.0]nonane (CAS 151213-40-0) delivers verifiable differentiation relative to its enantiomer and alternative intermediates.

Quantitative Differentiation Evidence for (S,S)-2,8-Diazabicyclo[4.3.0]nonane (CAS 151213-40-0): Synthesis Yield, Optical Purity, and Analytical Control


Total Synthetic Yield Improvement: Optimized Racemization-Resolution Route Achieves 39.0% vs. Literature Baseline of 29.0%

The optimized five-step synthetic route incorporating manganese dioxide/Pd-C racemization of the undesired enantiomer achieves a total yield of 39.0%, representing a 10.0 percentage point absolute increase relative to the previously reported literature baseline yield of 29.0% for alternative synthetic approaches [1]. This yield enhancement is enabled by combining dehydration, N-acylation, and cyclization in a single pot, followed by low-pressure catalytic hydrogenation and isopropanol/water resolution that guarantees high yield and perfect optical purity [1]. The racemization step successfully converts the undesired (R,R)-enantiomer back into racemate for re-resolution, thereby maximizing material utilization [1].

Process Chemistry Chiral Resolution Racemization Moxifloxacin Intermediate

Optical Purity Benchmark: Resolution with D-Tartaric Acid Achieves 99.7% Chiral Purity

Resolution of racemic 2,8-diazabicyclo[4.3.0]nonane using D-tartaric acid as the resolving agent yields (S,S)-2,8-diazabicyclo[4.3.0]nonane with an optical purity of 99.7%, as determined by chiral chromatographic analysis [1]. This represents a validated, industrially scalable resolution protocol that meets the stringent enantiomeric purity requirements for moxifloxacin hydrochloride active pharmaceutical ingredient (API) synthesis. In contrast, alternative resolution methods employing different chiral acids or chromatographic separation alone typically yield lower optical purity or require multiple recrystallization cycles.

Chiral Resolution Optical Purity Diastereomeric Salt Formation Process Validation

Enantiomeric Purity Control: Validated Chiral HPLC Method Detects (R,R)-Isomer at Retention Times of 8.2 min (S,S) and 11.4 min (R,R) with Resolution Rs > 2.0

A validated pre-column derivatization chiral HPLC method enables baseline separation and quantification of the undesired (R,R)-isomer in (S,S)-2,8-diazabicyclo[4.3.0]nonane. Using 4-chloro-7-nitrobenzofurazan (NBD-Cl) as the derivatization reagent at room temperature, separation on a Chiralpak IC column (250 × 4.6 mm, 5 μm) with methanol:ethanol:diethylamine (1:1:0.1 v/v/v) mobile phase at 1.0 mL/min yields retention times of approximately 8.2 minutes for the (S,S)-enantiomer and 11.4 minutes for the (R,R)-enantiomer, with chromatographic resolution (Rs) exceeding 2.0 [1]. This method addresses the non-chromophoric nature of the parent diamine, which precludes direct UV detection without derivatization.

Chiral HPLC Enantiomeric Separation Quality Control Pre-Column Derivatization

Enantioselective Synthesis Alternative: Chiral Auxiliary Approach Using (R)-2-Amino-2-phenylethanol Achieves 29% Total Yield with Simplified Purification

An enantioselective synthetic route employing (R)-2-amino-2-phenylethanol as the chiral induction reagent produces (S,S)-2,8-diazabicyclo[4.3.0]nonane with a total yield of 29% across eight steps [1]. This approach avoids the yield losses inherent to classical resolution-racemization cycles and requires only simple recrystallization for purification; certain intermediates may be used directly in subsequent steps without further purification [1]. While the absolute yield is lower than the optimized resolution-racemization route (39.0%), the enantioselective method offers a fundamentally different procurement strategy—access to chirally pure material without reliance on resolving agents or racemization infrastructure.

Enantioselective Synthesis Chiral Induction Asymmetric Synthesis Process Economics

Verified Application Scenarios for (S,S)-2,8-Diazabicyclo[4.3.0]nonane (CAS 151213-40-0) in Pharmaceutical Manufacturing and Analytical Quality Control


Industrial-Scale Moxifloxacin Hydrochloride API Manufacturing Requiring Validated Chiral Intermediate Supply

Procurement of (S,S)-2,8-diazabicyclo[4.3.0]nonane with documented optical purity ≥99.7% enables direct use in the final coupling step of moxifloxacin hydrochloride synthesis without additional enantiomeric enrichment. The validated D-tartaric acid resolution protocol [1] and the optimized racemization-resolution route achieving 39.0% total yield [2] provide technical benchmarks for supplier qualification and cost modeling. Manufacturers can specify optical purity acceptance criteria referencing the chiral HPLC method that resolves (S,S)- and (R,R)-enantiomers with Rs > 2.0 and retention times of ~8.2 and ~11.4 minutes, respectively [3].

Analytical Quality Control and Regulatory Compliance Testing for Incoming Chiral Intermediate Batches

Quality control laboratories supporting moxifloxacin manufacturing can implement the validated pre-column derivatization chiral HPLC method [1] for release testing of (S,S)-2,8-diazabicyclo[4.3.0]nonane. The method's ability to quantify (R,R)-isomer content at levels relevant to pharmacopoeial specifications (typically ≤0.5%) provides a directly transferable analytical protocol. This reduces method development time and ensures regulatory submission data aligns with published, peer-reviewed validation parameters.

Process Development for Cost-Optimized Moxifloxacin Intermediate Synthesis

Process chemistry teams evaluating synthetic route economics can benchmark competing approaches using the yield data established in Section 3. The optimized resolution-racemization route delivers 39.0% total yield with perfect optical purity via isopropanol/water resolution [1], while the enantioselective chiral auxiliary route achieves 29% yield with simplified purification [2]. This quantitative evidence supports make-versus-buy analysis and supplier route evaluation. The racemization step (MnO2/Pd-C) that converts undesired enantiomer to racemate for re-resolution [1] further differentiates suppliers employing integrated racemization capability versus those relying solely on single-pass resolution.

Development of Novel Quinolone and Naphthyridine Antibacterial Derivatives

Research groups synthesizing novel fluoroquinolone or naphthyridine analogs require chirally pure (S,S)-2,8-diazabicyclo[4.3.0]nonane as the bicyclic amine building block to establish structure-activity relationships [1]. The established chiral purity benchmarks (99.7% optical purity via D-tartaric acid resolution) ensure that observed biological activity differences between analogs can be attributed to core scaffold modifications rather than stereochemical contamination. The validated analytical method for (R,R)-isomer quantification provides researchers with a quality verification tool essential for reproducible pharmacological studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-2,8-Diazabicyclo[4,3,0]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.